Aflatoxin B1-d3

Description

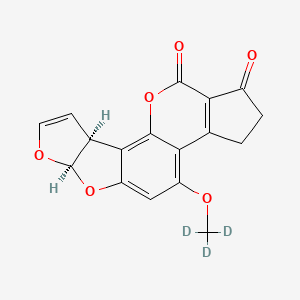

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-QVDKJMHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Aflatoxin B1-d3: Structure, Properties, and Application in High-Sensitivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Mycotoxin Analysis

Aflatoxin B1, a secondary metabolite produced by Aspergillus flavus and Aspergillus parasiticus, is a potent naturally occurring carcinogen that contaminates a wide range of agricultural commodities, posing a significant threat to human and animal health.[1] Accurate and reliable quantification of Aflatoxin B1 is paramount for food safety, toxicological research, and drug development studies. This guide provides a comprehensive technical overview of Aflatoxin B1-d3, a deuterated analog of Aflatoxin B1, and its pivotal role as an internal standard in advanced analytical methodologies. The incorporation of a stable isotope-labeled internal standard (SIL-IS) like Aflatoxin B1-d3 is the cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.

Chemical Structure and Physicochemical Properties

Aflatoxin B1-d3 is structurally identical to Aflatoxin B1, with the exception of the three hydrogen atoms on the methoxy group being replaced by deuterium atoms. This seemingly minor modification results in a molecular weight increase of approximately 3 Daltons, a critical feature for its differentiation from the native analyte in mass spectrometry.

Structural Diagram

Caption: Chemical structure of Aflatoxin B1-d3.

Physicochemical Data

The physicochemical properties of Aflatoxin B1-d3 are nearly identical to those of Aflatoxin B1, with the primary distinction being its molecular weight.

| Property | Value | Source |

| Chemical Formula | C₁₇H₉D₃O₆ | - |

| Molecular Weight | 315.3 g/mol | - |

| CAS Number | 1217702-31-2 | - |

| Appearance | Colorless to pale-yellow crystals or powder | [2][3] |

| Melting Point | 268-269 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol, chloroform, and acetonitrile. | [4] |

| UV Absorption (in methanol) | λmax ≈ 223, 265, 360 nm | - |

| Fluorescence | Emits blue fluorescence under UV light | [3] |

Synthesis of Aflatoxin B1-d3: A Conceptual Pathway

While a specific, detailed, and publicly available synthesis protocol for Aflatoxin B1-d3 is not readily found in the literature, a plausible synthetic route can be conceptualized based on the total synthesis of Aflatoxin B1 and established methods for deuteromethylation of phenols. The key step involves the introduction of the trideuteromethyl group (-OCD₃).

The total synthesis of racemic Aflatoxin B1 was first reported by Büchi et al. in 1967.[5] A more recent enantioselective total synthesis was developed by Trost's group in 2003.[6] The synthesis is a multi-step process involving the construction of the complex furanocoumarin ring system.

A potential approach for the synthesis of Aflatoxin B1-d3 would involve the synthesis of a key precursor, a phenol, which is later methylated to form the methoxy group of Aflatoxin B1. To introduce the deuterium label, deuterated methyl iodide (CD₃I) or another deuterated methylating agent would be used in the final methylation step.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Aflatoxin B1-d3.

This deuteromethylation of a phenolic precursor is a common strategy in the synthesis of deuterated aromatic compounds.[7][8] The reaction typically involves a strong base, such as sodium hydride, to deprotonate the phenol, followed by reaction with the deuterated methylating agent.

The Scientific Rationale for Using Aflatoxin B1-d3 as an Internal Standard

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard in quantitative mass spectrometry.[9] This is because the SIL-IS exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during every stage of the analytical process.

Key Advantages:

-

Correction for Matrix Effects: Complex biological and food matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since Aflatoxin B1-d3 is affected by these matrix effects in the same way as Aflatoxin B1, the ratio of their signals remains constant, allowing for accurate determination of the analyte concentration.

-

Compensation for Sample Loss: During multi-step sample preparation procedures, such as extraction and cleanup, some of the analyte may be lost. By adding a known amount of Aflatoxin B1-d3 at the beginning of the process, any losses will affect both the analyte and the internal standard equally, thus not impacting the final calculated concentration.

-

Improved Precision and Accuracy: The use of an SIL-IS significantly improves the precision and accuracy of the analytical method by minimizing the impact of variations in instrument performance and sample handling.

Experimental Protocol: Quantification of Aflatoxin B1 in a Food Matrix using HPLC-MS/MS with Aflatoxin B1-d3 Internal Standard

This section outlines a detailed, step-by-step methodology for the analysis of Aflatoxin B1 in a representative food matrix (e.g., ground corn) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Aflatoxin B1-d3 as an internal standard.

Sample Preparation and Extraction

This protocol is a composite of established methods for aflatoxin extraction.[10][11][12]

Objective: To efficiently extract Aflatoxin B1 from the complex food matrix while minimizing co-extraction of interfering substances.

Materials:

-

Homogenized food sample (e.g., ground corn)

-

Aflatoxin B1-d3 internal standard solution (known concentration)

-

Extraction solvent: Acetonitrile/Water (84:16, v/v)

-

Sodium chloride (NaCl)

-

High-speed blender

-

Centrifuge and centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm PTFE)

Procedure:

-

Weigh 25 g of the homogenized sample into a blender jar.

-

Add 5 g of NaCl.

-

Spike the sample with a known amount of Aflatoxin B1-d3 internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Add 125 mL of the extraction solvent.

-

Blend at high speed for 3 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

For complex matrices, an additional cleanup step using Solid-Phase Extraction (SPE) can significantly reduce matrix interference.[12][13]

Objective: To further purify the sample extract by removing interfering compounds.

Materials:

-

SPE cartridges (e.g., C18 or specialized mycotoxin cleanup columns)

-

Vacuum manifold

-

Methanol (for conditioning and elution)

-

Water (for washing)

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the filtered sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the aflatoxins with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are a representative example and may require optimization based on the specific instrumentation used.

Objective: To chromatographically separate Aflatoxin B1 and Aflatoxin B1-d3 and detect them with high sensitivity and selectivity using tandem mass spectrometry.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Aflatoxin B1: Precursor ion (m/z) 313.1 → Product ion (m/z) 285.1

-

Aflatoxin B1-d3: Precursor ion (m/z) 316.1 → Product ion (m/z) 288.1

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Method Validation: Ensuring Trustworthiness

A rigorous validation of the analytical method is crucial to ensure the reliability of the generated data. Key validation parameters that must be assessed include:[1][14][15][16][17]

-

Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing certified reference materials or spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.

-

Recovery: The efficiency of the extraction process.

A comprehensive validation report should be generated, documenting the results of these experiments and demonstrating that the method is fit for its intended purpose.

Visualization of the Analytical Workflow

Caption: Comprehensive analytical workflow for Aflatoxin B1 quantification.

Conclusion: The Indispensable Role of Aflatoxin B1-d3 in Modern Analytical Science

Aflatoxin B1-d3 is an essential tool for researchers and analytical scientists working to ensure the safety of our food supply and to advance our understanding of the toxicology of aflatoxins. Its use as an internal standard in LC-MS/MS methodologies provides a self-validating system that corrects for inevitable variations in sample processing and analysis, leading to highly accurate and reliable quantitative data. The principles and protocols outlined in this guide are intended to provide a solid foundation for the implementation of robust and trustworthy analytical methods for the determination of Aflatoxin B1 in a variety of complex matrices. As regulatory limits for mycotoxins become increasingly stringent, the use of stable isotope-labeled internal standards like Aflatoxin B1-d3 will continue to be a critical component of state-of-the-art analytical strategies.

References

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. BenchChem Scientific.

-

The Good Scents Company. (n.d.). aflatoxin B1, crystalline, 1162-65-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of major aflatoxins. [Download Table]. Retrieved from [Link]

-

SUST Repository. (n.d.). Table (2-1): Chemical properties of aflatoxins. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction Cleanup in Aflatoxin M2 Analysis. BenchChem Scientific.

-

IARC Publications. (n.d.). Chemical and physical properties of the principal mycotoxins. Retrieved from [Link]

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

- Development of Flow Synthesis Method for Deuterated Arom

-

ACS Publications. (n.d.). Extraction of Aflatoxins from Liquid Foodstuff Samples with Polydopamine-Coated Superparamagnetic Nanoparticles for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Renaud, J. B., Walsh, J. P., & Sumarah, M. W. (2022). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. Toxins, 14(1), 56. [Link]

-

YouTube. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of the procedure for the determination of aflatoxin B1 in animal liver using immunoaffinity columns and liquid chromatography with postcolumn derivatisation and fluorescence detection. [Request PDF]. Retrieved from [Link]

- Google Patents. (n.d.). US8093422B2 - Method for deuteration of an aromatic ring.

-

MDPI. (2023, August 17). Determination of Aflatoxins in Milk by PS-MWCNT/OH Composite Nanofibers Solid-Phase Extraction Coupled with HPLC-FLD. Retrieved from [Link]

-

Alshannaq, A., & Yu, J. H. (2017). Occurrence, Toxicity, and Analysis of Major Mycotoxins in Food. International journal of environmental research and public health, 14(6), 632. [Link]

-

Aflatoxin Validation Summary - 01. (n.d.). In Scribd. Retrieved from [Link]

-

Semantic Scholar. (2022, January 14). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. Retrieved from [Link]

-

SynArchive. (n.d.). Synthesis of Aflatoxin B1 by Barry M. Trost (2003). Retrieved from [Link]

-

Journal of microbiology, biotechnology and food sciences. (n.d.). OPTIMIZATION AND VALIDATION OF HPLC-FLD METHOD FOR DETERMINATION OF AFLATOXIN B1 AND PRODUCTION OF THIS MYCOTOXIN BY ASPERGILLUS. Retrieved from [Link]

- Google Patents. (n.d.). WO2024133048A1 - Method for preparing deuterated aromatic compounds.

-

Wikipedia. (n.d.). Aflatoxin total synthesis. Retrieved from [Link]

-

MDPI. (2021, October 29). Validation of New ELISA Technique for Detection of Aflatoxin B1 Contamination in Food Products versus HPLC and VICAM. Retrieved from [Link]

-

PubMed Central. (n.d.). Optimization and Validation of ELISA for Aflatoxin B1 Detection in Fermented Forages and Feeds. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple procedure for the deuteriation of phenols. [Request PDF]. Retrieved from [Link]

-

PubMed. (n.d.). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Protonation and Deuteration of Simple Phenols. Retrieved from [Link]

-

Frontiers. (2021, November 29). Advances in the Total Synthesis of Aflatoxins. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, July 2). Phenol and Deuterated Sulphuric Acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis. Retrieved from [Link]

Sources

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. repository.sustech.edu [repository.sustech.edu]

- 5. Aflatoxin total synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Aflatoxin B1 | C17H12O6 | CID 186907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. mdpi.com [mdpi.com]

- 17. Optimization and Validation of ELISA for Aflatoxin B1 Detection in Fermented Forages and Feeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Aflatoxin B1

Introduction: The Critical Role of Deuterated Aflatoxin B1 in Analytical Toxicology

Aflatoxin B1 (AFB1), a secondary metabolite produced by Aspergillus species, is a potent hepatocarcinogen that contaminates a wide range of food commodities, including cereals, nuts, and spices. Its prevalence and severe toxicity necessitate highly accurate and sensitive analytical methods for its detection and quantification. This is paramount for food safety, risk assessment, and toxicological research.

Stable isotope dilution analysis (SIDA), particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for mycotoxin quantification. The accuracy of this technique hinges on the availability of a high-purity, isotopically labeled internal standard. Deuterated Aflatoxin B1 (e.g., D2-AFB2 derived from AFB1) serves this purpose perfectly. By exhibiting nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression), allowing for precise correction and highly reliable quantification. This guide provides a comprehensive overview of the prevailing synthetic strategies, a detailed experimental protocol, and the necessary quality control measures for producing deuterated Aflatoxin B1 for research and analytical applications.

Synthetic Strategies: From Native Toxin to Labeled Standard

While the total synthesis of aflatoxins is possible, it is a complex, multi-step process often reserved for academic exploration of novel chemical pathways. For the production of isotopically labeled standards, a more practical and widely adopted approach is the semi-synthesis starting from native Aflatoxin B1. The most common and accessible method involves the catalytic deuteration of the vinyl ether double bond in the terminal furan ring of AFB1 to produce deuterated Aflatoxin B2 (D2-AFB2).

This transformation is advantageous because AFB1 is the most prevalent aflatoxin, and the resulting D2-AFB2 can be used as a reliable internal standard for the quantification of both AFB1 and AFB2 in analytical assays. The process leverages a heterogeneous catalysis reaction where deuterium gas (D2) is used to saturate the double bond in the presence of a metal catalyst.

Workflow for Catalytic Deuteration of Aflatoxin B1

Caption: Overall workflow for the synthesis of D2-Aflatoxin B2.

Experimental Protocol: Catalytic Deuteration of Aflatoxin B1

This protocol is adapted from methodologies described in the scientific literature for the synthesis of deuterated aflatoxins for use as internal standards.

Extreme Caution: Aflatoxin B1 is a potent carcinogen and toxin. All handling must be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. All contaminated materials must be decontaminated (e.g., with bleach) and disposed of as hazardous waste.

Materials and Reagents:

-

Aflatoxin B1 (≥98% purity)

-

10% Palladium on activated carbon (Pd/C)

-

Deuterium gas (D2), high purity

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Celite® or a similar filter aid

-

Parr hydrogenator or similar high-pressure reaction vessel

Step-by-Step Procedure:

-

Preparation of Reactants:

-

In a suitable glass liner for the reaction vessel, dissolve 10 mg of Aflatoxin B1 in 20 mL of ethyl acetate.

-

Carefully add 5 mg of 10% Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

-

Catalytic Deuteration Reaction:

-

Place the glass liner into the high-pressure reaction vessel (e.g., Parr shaker).

-

Seal the vessel according to the manufacturer's instructions.

-

Purge the vessel multiple times with nitrogen gas to remove all oxygen, then purge with deuterium gas.

-

Pressurize the vessel with deuterium gas to approximately 3 bar (45 psi).

-

Commence agitation (shaking) and allow the reaction to proceed at room temperature for 4-6 hours. Monitor the pressure; a drop in pressure indicates consumption of the deuterium gas.

-

-

Reaction Work-up and Catalyst Removal:

-

Once the reaction is complete (as determined by TLC or a preliminary LC-MS check), carefully vent the excess deuterium gas in a safe manner.

-

Purge the vessel with nitrogen gas.

-

Open the vessel and remove the reaction mixture.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reaction liner and the Celite pad with small portions of ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates.

-

-

Purification by Preparative HPLC:

-

Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

-

Redissolve the crude product in a small volume of the mobile phase (e.g., acetonitrile/water mixture).

-

Purify the deuterated aflatoxin B2 using preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Collect the fraction corresponding to the D2-Aflatoxin B2 peak. The retention time will be very similar to that of a non-deuterated Aflatoxin B2 standard.

-

-

Final Product Handling:

-

Evaporate the solvent from the collected HPLC fraction to obtain the purified, colorless solid.

-

Accurately determine the yield. Yields are typically high, often exceeding 90%.

-

Store the final product dissolved in a suitable solvent (e.g., acetonitrile) at -20°C in a light-protected vial.

-

Trustworthiness: A Self-Validating System for Quality Control

The integrity of any analytical standard is non-negotiable. The manufacturing process for deuterated Aflatoxin B1 must incorporate a robust, self-validating quality control system to ensure identity, purity, and isotopic enrichment.

-

Identity and Purity Confirmation: The primary tools for characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS/MS: This technique confirms the correct molecular weight and provides characteristic fragmentation patterns. The mass transition from the protonated molecule [M+H]+ to its major product ions should be monitored.

-

High-Resolution NMR: 1H and 13C NMR are used to confirm the overall structure of the molecule and, crucially, to verify the location and extent of deuteration by observing the disappearance of specific proton signals.

-

-

Isotopic Enrichment: Mass spectrometry is used to determine the percentage of the desired deuterated species (e.g., D2) versus unlabeled (D0) or partially labeled (D1) species. For use as an internal standard, isotopic purity should be as high as possible, ideally ≥98%.

-

Quantitative Analysis: The concentration of the final standard solution must be accurately determined. This is typically achieved using UV-Vis spectrophotometry by measuring absorbance at a specific wavelength and applying the Beer-Lambert law with a known molar attenuation coefficient, or by quantitative NMR (qNMR).

Quality Control and Validation Workflowdot

Introduction: The Need for a Stable Isotope Standard

An In-Depth Technical Guide to Aflatoxin B1-d3: Properties, Application, and Handling

Aflatoxin B1 (AFB1) is a mycotoxin produced by Aspergillus species, notorious for its potent hepatotoxicity and carcinogenicity[1][2][3]. Its prevalence in staple food commodities like cereals, nuts, and spices poses a significant global health risk[2][4]. Accurate quantification of AFB1 is therefore paramount for food safety, regulatory compliance, and toxicological research. However, complex food matrices often introduce variability into analytical workflows, leading to ion suppression or enhancement in mass spectrometry and analyte loss during sample preparation[5].

To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis. Aflatoxin B1-d3 (AFB1-d3) is the deuterated analog of AFB1, designed specifically for this purpose. Containing three deuterium atoms on its methoxy group, it is chemically and physically almost identical to the native toxin, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. Its key difference—a mass shift of +3 Daltons—allows it to be distinguished and measured independently by a mass spectrometer. This guide provides a comprehensive overview of the physical and chemical properties of Aflatoxin B1-d3, its application in validated analytical methods, and the critical safety protocols required for its handling.

Section 1: Physicochemical Properties

The defining characteristic of Aflatoxin B1-d3 is its isotopic labeling. The core structure remains the same as Aflatoxin B1, but the three hydrogen atoms of the methoxy group are replaced with deuterium. This substitution has a negligible impact on bulk physical properties like melting point and solubility but provides the crucial mass difference for its use as an internal standard.

Core Identification

| Property | Value | Source(s) |

| Chemical Name | (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione | [6] |

| CAS Number | 1217702-31-2 | [6][7] |

| Molecular Formula | C₁₇H₉D₃O₆ | [6][8] |

| Molecular Weight | 315.29 g/mol | [6][8] |

| Appearance | Pale Yellow Solid | [6][9] |

| Common Synonyms | (-)-Aflatoxin B1-d3; AFB1-d3 | [6][8] |

Physical and Spectral Characteristics

The following properties are based on the unlabeled Aflatoxin B1 parent compound, as these are not expected to differ significantly for the deuterated analog.

| Property | Value | Source(s) |

| Melting Point | 268 °C (decomposes) | [10][11] |

| Solubility | Slightly soluble in water. Freely soluble in moderately polar organic solvents like chloroform, methanol, acetonitrile, and DMSO. | [12][13][14][15][16] |

| UV Absorption Maxima (in Ethanol) | 223 nm, 265 nm, 362 nm | [14] |

| Fluorescence | Exhibits strong blue fluorescence under UV light. | [10] |

| Mass Spectrometry (Parent AFB1) | Detectable as protonated molecule [M+H]⁺ at m/z 313 and sodium adduct [M+Na]⁺ at m/z 335. | [17][18] |

Section 2: The Critical Role of AFB1-d3 in Isotope Dilution Mass Spectrometry

The primary and indispensable application of Aflatoxin B1-d3 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the high-fidelity quantification of Aflatoxin B1[19].

The Principle of Isotope Dilution

The core principle of IDMS is to add a known quantity of the isotopically labeled standard (AFB1-d3) to the unknown sample at the very beginning of the analytical workflow. Because AFB1-d3 is chemically identical to the native AFB1, it experiences the exact same losses during sample extraction, cleanup, and injection. It also co-elutes chromatographically and experiences the same degree of ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source[20].

By measuring the ratio of the signal from the native analyte (AFB1) to the signal from the labeled standard (AFB1-d3), one can calculate the precise concentration of AFB1 in the original sample, as this ratio remains constant regardless of analyte loss. This approach corrects for procedural inconsistencies and matrix effects, yielding highly accurate and precise results[5].

Causality: Why AFB1-d3 is an Ideal Internal Standard

-

Chemical and Physical Homology : It mirrors the behavior of the native toxin in every step of the analysis.

-

Chromatographic Co-elution : It elutes at the same retention time as AFB1, ensuring that both are subjected to the same matrix effects at the point of detection.

-

Mass Differentiation : The +3 Da mass difference allows the mass spectrometer to easily distinguish it from the native toxin without isotopic crosstalk.

-

Stability : The deuterium labels are stable and do not exchange under typical experimental conditions.

Section 3: Experimental Protocol for AFB1 Quantification using AFB1-d3

This section outlines a validated, self-validating workflow for the quantification of AFB1 in a complex matrix, such as peanuts, using AFB1-d3 as an internal standard with High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Workflow Overview

The logical flow ensures that the internal standard is introduced early to account for losses throughout the process.

Step-by-Step Methodology

1. Sample Preparation & Spiking:

-

Homogenize a representative portion of the peanut sample to a fine powder.

-

Accurately weigh 25 g of the homogenized sample into a blender jar[5].

-

Expert Insight: Add a precise volume of a known concentration of Aflatoxin B1-d3 solution (e.g., 100 µL of 100 ng/mL in methanol). This step is critical; the accuracy of the final result depends on the accuracy of this addition.

2. Extraction:

-

Add 5 g of sodium chloride and 125 mL of an extraction solvent (e.g., 70:30 methanol:water) to the blender jar[5].

-

Blend at high speed for 2 minutes. The solvent disrupts cell walls, and the salt helps in partitioning the toxins into the solvent phase.

-

Filter the slurry through fluted filter paper to separate the liquid extract from solid debris.

3. Immunoaffinity Column (IAC) Cleanup:

-

Trustworthiness: IACs contain monoclonal antibodies highly specific to aflatoxins, ensuring a very clean extract and minimizing matrix interference. This is a self-validating step as non-specific compounds are washed away.

-

Dilute a portion of the filtered extract (e.g., 10 mL) with phosphate-buffered saline (PBS) to ensure optimal antibody binding.

-

Pass the diluted extract through the IAC at a slow, controlled flow rate (e.g., 1-2 mL/min).

-

Wash the column with water to remove any remaining matrix components that are not bound to the antibodies.

-

Elute the bound aflatoxins (both AFB1 and AFB1-d3) from the column using a small volume of methanol. Collect the eluate.

4. HPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 500 µL of mobile phase A).

-

Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.

-

Chromatography: Use a C18 column to separate the aflatoxins. A typical gradient might run from a high aqueous phase to a high organic phase (e.g., water with formic acid and methanol/acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for AFB1: Precursor ion (Q1) m/z 313 → Product ion (Q3) m/z 285[21].

-

MRM Transition for AFB1-d3: Precursor ion (Q1) m/z 316 → Product ion (Q3) m/z 288.

-

Expert Insight: Monitoring at least two MRM transitions per analyte is recommended for unambiguous identification according to regulatory guidelines.

-

5. Quantification:

-

Construct a calibration curve using standards containing a fixed concentration of AFB1-d3 and varying concentrations of native AFB1.

-

Plot the ratio of the AFB1 peak area to the AFB1-d3 peak area against the concentration of AFB1.

-

Calculate the concentration of AFB1 in the sample by applying the peak area ratio from the sample analysis to the calibration curve.

Section 4: Stability and Storage

Aflatoxins are sensitive to environmental conditions. Proper storage is essential to maintain the integrity of the AFB1-d3 standard.

-

Solvent Stability: Aflatoxins are most stable in pure organic solvents like methanol or acetonitrile. Their stability decreases significantly in aqueous solutions[16][22][23]. Solutions should contain at least 20% organic solvent to prevent degradation[23].

-

Light Sensitivity: Aflatoxins are unstable when exposed to UV light in the presence of oxygen[12][13]. All solutions should be stored in amber vials or protected from light.

-

Temperature: For long-term storage, Aflatoxin B1-d3, both as a solid and in solution, should be stored at 2-8°C or, for extended periods, at -20°C[6][16][24]. Studies show that high temperatures accelerate degradation[25][26].

-

pH: Aflatoxins are unstable at pH extremes (<3 or >10)[12][13]. The lactone ring can reversibly open under alkaline conditions[12][13].

Section 5: Hazard Information and Safe Handling

Aflatoxin B1 and its deuterated analog are extremely potent toxins and carcinogens and must be handled with extreme caution[27][28].

Hazard Classification:

-

Carcinogenicity: Group 1 Carcinogen (Carcinogenic to humans) - IARC[25].

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled[28].

-

Mutagenicity: May cause genetic defects[28].

Mandatory Safety Protocols:

-

Designated Area: All work with aflatoxins must be conducted in a designated area within a certified chemical fume hood or a Class I biological safety cabinet to prevent inhalation exposure[27].

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double nitrile gloves when handling the compound.

-

Handling Solids: Purchase in quantities that can be dissolved at once in the original vial to avoid weighing the potent powder. If weighing is unavoidable, it must be done within an appropriate containment device.

-

Handling Solutions: Use syringes with safety features to prevent accidental needlesticks.

-

Decontamination: All surfaces, glassware, and equipment should be decontaminated immediately after use. A fresh solution of 10% bleach (sodium hypochlorite) with a contact time of at least 20 minutes is effective for degrading aflatoxins.

-

Waste Disposal: All contaminated waste (gloves, vials, pipette tips, etc.) must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.

Section 6: Mechanism of Genotoxicity

The toxicity of Aflatoxin B1 is a result of its metabolic activation. While AFB1-d3 is used as an analytical standard and should not be ingested, understanding its biological potential underscores the need for strict safety measures.

Upon ingestion, AFB1 is transported to the liver, where cytochrome P450 enzymes metabolize it into the highly reactive Aflatoxin B1-8,9-exo-epoxide[1][2][29]. This epoxide is an electrophile that readily attacks nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine residues in DNA[13][29]. This binding forms bulky DNA adducts (AFB1-N7-Guanine), which can lead to mutations, such as G-to-T transversions, during DNA replication[1]. Such mutations in critical genes like the p53 tumor suppressor gene are a key step in the initiation of hepatocellular carcinoma[1].

Conclusion

Aflatoxin B1-d3 is an essential tool for modern analytical science, enabling researchers and regulatory bodies to accurately and reliably measure the levels of its highly toxic parent compound in diverse and complex matrices. Its physicochemical properties are nearly identical to Aflatoxin B1, making it the ideal internal standard for correcting analytical variability through isotope dilution mass spectrometry. While its utility is immense, its inherent toxicity necessitates strict adherence to rigorous safety and handling protocols. This guide serves as a technical resource for professionals, providing the foundational knowledge and practical workflows required to utilize Aflatoxin B1-d3 effectively and safely.

References

-

Aflatoxin B1 - Wikipedia. Wikipedia. [Link]

-

Aflatoxin B1 | C17H12O6 | CID 186907 - PubChem. National Institutes of Health. [Link]

-

CAS No : 1217702-31-2| Chemical Name : Aflatoxin B1-d3 - Pharmaffiliates. Pharmaffiliates. [Link]

-

Aflatoxin B1: Mechanism, Oxidative Stress and Effects on Animal Health - JScholar Publisher. JScholar Publisher. [Link]

-

Aflatoxin B1: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxification methods - PubMed. National Library of Medicine. [Link]

-

Aflatoxin B1-d3 - Shanghai惠诚生物. Hcchemical.com. [Link]

-

Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC. National Library of Medicine. [Link]

-

Product Name : Aflatoxin B1-13C,d3 - Pharmaffiliates. Pharmaffiliates. [Link]

-

Hazardous Substance Fact Sheet: Aflatoxins - New Jersey Department of Health. NJ.gov. [Link]

-

Standard Operating Procedures: Aflatoxin - Rutgers University. Rutgers University Environmental Health & Safety. [Link]

-

Physical and chemical properties of major aflatoxins - ResearchGate. ResearchGate. [Link]

-

Aflatoxin B1: metabolism, toxicology, and its involvement in oxidative stress and cancer development - Semantic Scholar. Semantic Scholar. [Link]

-

Aflatoxins | C17H12O7 | CID 14421 - PubChem. National Institutes of Health. [Link]

-

Chemical and physical characteristics of the principal mycotoxins - IARC Publications. International Agency for Research on Cancer. [Link]

-

Aflatoxins: Properties, Toxicity and Detoxification - Juniper Publishers. Juniper Publishers. [Link]

-

Safety Data Sheet - Aflatoxin B1 - LVA GmbH. LVA GmbH. [Link]

-

Physical and chemical properties of major aflatoxins. | Download Table - ResearchGate. ResearchGate. [Link]

-

Purity Evaluation Guideline: Aflatoxin B1 - BIPM. Bureau International des Poids et Mesures. [Link]

-

aflatoxin B1, crystalline, 1162-65-8 - The Good Scents Company. The Good Scents Company. [Link]

-

MS/MS Identification of Four Aflatoxins Using the Agilent 500 Ion Trap LC/MS - Agilent Technologies. Agilent Technologies. [Link]

-

Do you know about the solubility and stability of Aflatoxin B1 in different solvent, temperature and light conditions? - ResearchGate. ResearchGate. [Link]

-

Current Developments of Analytical Methodologies for Aflatoxins' Determination in Food during the Last Decade (2013–2022) - PMC. National Library of Medicine. [Link]

-

(PDF) Stability of Aflatoxins in Solution - ResearchGate. ResearchGate. [Link]

-

Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC. National Library of Medicine. [Link]

-

Use of MALDI-TOF MS to Discriminate between Aflatoxin B1-Producing and Non-Producing Strains of Aspergillus flavus - NIH. National Library of Medicine. [Link]

-

Stability of aflatoxins in solution - PubMed. National Library of Medicine. [Link]

-

Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine - PMC. National Library of Medicine. [Link]

-

Analytical Methods for Determination of Aflatoxin B1 in Animal Feeds and Feedstuffs - IntechOpen. IntechOpen. [Link]

-

Mass spectra of aflatoxin standards by LCMS/ESI - ResearchGate. ResearchGate. [Link]

-

Thermal stability of aflatoxin B1 and ochratoxin A | Request PDF - ResearchGate. ResearchGate. [Link]

-

spectrum of pure aflatoxin B1 obtained by MALDI-TOF MS... - ResearchGate. ResearchGate. [Link]

-

Stability of mycotoxins during food processing - Foodcare. Foodcare. [Link]

-

Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD - EURL-PC. EU-RL. [Link]

-

Synthesis of 5,5,6,6-D4-L-lysine-aflatoxin B-1 for use as a mass spectrometric internal standard - ResearchGate. ResearchGate. [Link]

-

A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC. National Library of Medicine. [Link]

Sources

- 1. Aflatoxin B1 - Wikipedia [en.wikipedia.org]

- 2. jscholaronline.org [jscholaronline.org]

- 3. Aflatoxin B1: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxification methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Aflatoxin B1-d3 | CAS 1217702-31-2 | LGC Standards [lgcstandards.com]

- 8. Aflatoxin B1-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. Aflatoxin B1-d3 | 1217702-31-2 [amp.chemicalbook.com]

- 10. Aflatoxin B1 | C17H12O6 | CID 186907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aflatoxin B1, crystalline, 1162-65-8 [thegoodscentscompany.com]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. bipm.org [bipm.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Use of MALDI-TOF MS to Discriminate between Aflatoxin B1-Producing and Non-Producing Strains of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. caymanchem.com [caymanchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmaffiliates.com [pharmaffiliates.com]

- 25. Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. normecfoodcare.com [normecfoodcare.com]

- 27. nj.gov [nj.gov]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Application of Aflatoxin B1-d3 for High-Precision Mycotoxin Analysis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability and analytical application of Aflatoxin B1-d3, a crucial internal standard for the accurate quantification of Aflatoxin B1.

The Imperative for Isotopic Dilution in Aflatoxin B1 Analysis

Aflatoxin B1, a secondary metabolite produced by Aspergillus species, is a potent hepatocarcinogen and a significant threat to food and feed safety.[1] Its detection at trace levels is mandated by stringent regulatory limits in numerous countries.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.

However, a significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting compounds from complex sample matrices can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. The most effective strategy to counteract this is Isotope Dilution Mass Spectrometry (IDMS), which involves the use of a stable, isotopically labeled version of the analyte as an internal standard (IS).[3] Aflatoxin B1-d3, where three hydrogen atoms on the methoxy group are replaced with deuterium, serves as an ideal IS. It co-elutes with the native Aflatoxin B1 and experiences the same matrix effects, allowing for reliable correction and highly accurate quantification.

Commercial Suppliers of Aflatoxin B1-d3 Standard

The selection of a high-quality, certified Aflatoxin B1-d3 standard is paramount for analytical data integrity. Several reputable suppliers offer this standard in various formats. The quality and certification of these standards are often governed by guidelines such as ISO 17034, which outlines the requirements for the competence of reference material producers.[4][5][6]

| Supplier | Product Name | CAS Number | Molecular Formula | Available Formats & Packaging | Noteworthy Information |

| LGC Standards | Aflatoxin B1-d3 | 1217702-31-2 | C₁₇H₉D₃O₆ | Neat solid (0.25 mg, 1 mg, 2.5 mg) | Provides detailed product information and is a well-established supplier of reference materials. |

| Pharmaffiliates | Aflatoxin B1-d3 | 1217702-31-2 | C₁₇H₉D₃O₆ | Pale Yellow Solid (Inquire for packaging) | Also offers Aflatoxin B1-¹³C,d₃, providing an alternative isotopic labeling pattern. |

| Simson Pharma Limited | Aflatoxin B1-D3 | 1217702-31-2 | C₁₇H₉D₃O₆ | Custom Synthesis (Inquire for packaging) | Accompanied by a Certificate of Analysis. Also offers a range of other isotopically labeled aflatoxins. |

Note: It is crucial to obtain the Certificate of Analysis (CoA) for each batch of the standard. The CoA provides vital information on the certified concentration, purity, isotopic enrichment, uncertainty, and recommended storage conditions.[7][8]

The Choice Between Deuterated (²H) and Carbon-13 (¹³C) Labeled Standards

While this guide focuses on the readily available Aflatoxin B1-d3, it is pertinent to discuss the nuances of choosing between deuterated and ¹³C-labeled internal standards.

-

Deuterated Standards (e.g., Aflatoxin B1-d3): These are generally more common and often more cost-effective. However, a potential drawback is the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to a slight chromatographic shift relative to the native analyte. This can be a concern in very high-resolution separations.[9] Additionally, if the deuterium atoms are in exchangeable positions, there is a risk of back-exchange with hydrogen from the solvent, although this is not a concern for the methoxy group of Aflatoxin B1-d3.[9]

-

¹³C-Labeled Standards: These are often considered the "gold standard" as the larger mass difference of ¹³C does not typically cause a noticeable chromatographic shift, ensuring near-perfect co-elution with the native analyte.[3] They are also not susceptible to isotopic exchange.[10] The primary disadvantage has historically been their higher cost and more limited availability, though this is changing.[10][11]

For most routine analyses of Aflatoxin B1, the deuterated standard, Aflatoxin B1-d3, provides excellent performance and is a cost-effective choice.

Experimental Protocol: Quantification of Aflatoxin B1 using Aflatoxin B1-d3 Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the analysis of Aflatoxin B1 in a food matrix.

Preparation of Standard Solutions

Safety Precaution: Aflatoxins are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.[1]

-

Aflatoxin B1 Stock Solution (e.g., 10 µg/mL):

-

Accurately weigh a suitable amount of solid Aflatoxin B1 standard.

-

Dissolve in acetonitrile to a final concentration of 10 µg/mL.

-

Store in an amber glass vial at -20°C.

-

-

Aflatoxin B1-d3 Internal Standard (IS) Stock Solution (e.g., 10 µg/mL):

-

Accurately weigh a suitable amount of solid Aflatoxin B1-d3 standard.

-

Dissolve in acetonitrile to a final concentration of 10 µg/mL.

-

Store in an amber glass vial at -20°C.

-

-

Intermediate Standard Solutions:

-

Prepare a series of intermediate dilutions of the Aflatoxin B1 stock solution in acetonitrile to cover the desired calibration range.

-

-

Working Internal Standard Solution (e.g., 100 ng/mL):

-

Dilute the Aflatoxin B1-d3 stock solution with acetonitrile:water (50:50, v/v) to a final concentration of 100 ng/mL.

-

-

Calibration Curve Standards:

-

In clean vials, add a fixed volume of the working internal standard solution.

-

Add varying volumes of the Aflatoxin B1 intermediate standard solutions to create a calibration curve with at least five concentration points (e.g., 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL).[12]

-

Bring all calibration standards to the same final volume with acetonitrile:water (50:50, v/v).

-

Sample Preparation (Generic QuEChERS-based method)

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add a known amount of the Aflatoxin B1-d3 working internal standard solution.

-

Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Take an aliquot of the upper acetonitrile layer and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

Sources

- 1. bipm.org [bipm.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. foodriskmanagement.com [foodriskmanagement.com]

- 4. Global Perspectives on Mycotoxin Reference Materials (Part I): Insights from Multi-Supplier Comparison Study Including Aflatoxin B1, Deoxynivalenol and Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycotoxin Standards - Food & Feed Analysis [food.r-biopharm.com]

- 6. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. hybris-static-assets.s3-eu-west-1.amazonaws.com [hybris-static-assets.s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]

Biological effects and toxicity of Aflatoxin B1-d3

An In-Depth Technical Guide to the Biological Effects of Aflatoxin B1 and the Analytical Utility of Aflatoxin B1-d3

Section 1: Executive Summary

Aflatoxin B1 (AFB1) is a mycotoxin produced by Aspergillus species, notorious for its potent hepatocarcinogenic and toxic effects.[1] As a common contaminant in staple crops such as corn, peanuts, and cottonseed, it poses a significant threat to human and animal health globally.[2] The toxicity of AFB1 is not inherent but arises from its metabolic activation within the host organism, primarily the liver, into a highly reactive epoxide that can form covalent adducts with cellular macromolecules, including DNA.[3] This interaction is the primary initiating event in its carcinogenic mechanism, frequently leading to characteristic mutations in the p53 tumor suppressor gene.[2][4]

Understanding the precise biological impact and exposure levels of AFB1 requires highly accurate and sensitive analytical methods. This guide delves into the core mechanisms of AFB1 toxicity and introduces Aflatoxin B1-d3 (AFB1-d3), its deuterated stable isotope-labeled analog. AFB1-d3 is not used for its biological effects but serves as an indispensable tool in quantitative analysis. As an internal standard in isotope dilution mass spectrometry (IDMS), it provides the benchmark for accuracy and precision, enabling researchers to correct for analytical variability and matrix effects that are inherent in complex biological and food matrices.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of AFB1's mode of action and detailed protocols for its reliable quantification and toxicological assessment, underscoring the critical role of AFB1-d3 in advancing research in this field.

Section 2: The Toxicological Profile of Aflatoxin B1

Metabolic Activation: The Gateway to Toxicity

Aflatoxin B1 is a pro-carcinogen, meaning it requires metabolic activation to exert its primary toxic effects.[7] Upon ingestion, AFB1 is rapidly absorbed and transported to the liver, the principal site of its biotransformation.[8] The key step in this activation process is the epoxidation of the terminal furan ring of AFB1, catalyzed by the mixed-function oxidase system of cytochrome P450 (CYP450) enzymes.[9]

Several CYP450 isoforms are involved, with CYP1A2 and CYP3A4 being the major contributors in the human liver.[10][11] These enzymes convert AFB1 into the highly unstable and electrophilic Aflatoxin B1-8,9-exo-epoxide (AFBO).[12][13] While an endo-epoxide can also be formed, it is the exo-epoxide that is considered the ultimate carcinogenic metabolite due to its stereochemistry, which facilitates interaction with DNA.[12] In addition to the liver, other tissues can also activate AFB1; for instance, CYP2A13, predominantly expressed in the human respiratory tract, can efficiently activate AFB1, which is relevant for exposures via inhalation.[10]

Beyond epoxidation, the liver also metabolizes AFB1 through hydroxylation and demethylation into less toxic metabolites like AFM1, AFQ1, and AFP1, which are typically conjugated and excreted.[12][14] The balance between the activation pathway leading to AFBO and these detoxification pathways is a critical determinant of an individual's susceptibility to AFB1-induced carcinogenesis.[9]

Caption: Metabolic activation and detoxification pathways of Aflatoxin B1.

Mechanism of Genotoxicity: DNA Adduct Formation and Mutagenesis

The extreme reactivity of AFBO drives its genotoxic effects. The epoxide readily attacks nucleophilic sites on cellular macromolecules, with the N7 position of guanine residues in DNA being the primary target.[2][15] This reaction forms a covalent bond, resulting in the principal DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua).[16]

The formation of the bulky AFB1-N7-Gua adduct distorts the DNA helix, creating a lesion that compromises the integrity of the genetic code.[17] This adduct is chemically unstable and can lead to two major mutagenic outcomes:

-

Depurination : The weakened glycosidic bond between the adducted guanine and the deoxyribose sugar can break, creating an apurinic (AP) site. During DNA replication, cellular polymerases may inaccurately insert a base, often an adenine, opposite the AP site, leading to a G→T transversion mutation.[2]

-

Adduct Rearrangement : The AFB1-N7-Gua adduct can undergo a chemical rearrangement to form a more stable, ring-opened aflatoxin B1-formamidopyrimidine (AFB1-FAPy) adduct. This lesion is also highly mutagenic and persistent.[15][17]

The accumulation of these DNA lesions, particularly if cellular nucleotide excision repair mechanisms are overwhelmed or deficient, leads to a high frequency of G→T transversion mutations.[17] A mutational hotspot has been identified in the human p53 tumor suppressor gene at codon 249, where an AGG to AGT transversion is strongly associated with AFB1 exposure in regions with high incidence of hepatocellular carcinoma (HCC).[2][3][4]

Cellular and Systemic Toxicity

Beyond its direct genotoxic effects, AFB1 induces a cascade of other cellular toxicities. The metabolic activation process itself generates reactive oxygen species (ROS), leading to significant oxidative stress.[8][18] This can cause damage to lipids (lipid peroxidation), proteins, and additional oxidative DNA damage, further contributing to cellular injury and carcinogenesis.[1][8]

AFB1 has also been shown to induce apoptosis (programmed cell death), disrupt the cell cycle, and trigger endoplasmic reticulum (ER) stress.[11] Furthermore, emerging research indicates that AFB1 can interfere with crucial metabolic pathways. Studies have demonstrated that AFB1 exposure can down-regulate the expression of the vitamin D receptor (VDR).[19][20] This interference with vitamin D signaling can disrupt calcium and phosphorus homeostasis, potentially impairing bone health and modulating immune responses.[21][22][23]

Section 3: The Indispensable Role of Aflatoxin B1-d3 in Quantitative Analysis

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Accurate quantification of AFB1 in complex samples like food, feed, or biological tissues is an analytical challenge due to the presence of interfering substances (the "matrix"). Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard analytical technique for overcoming this challenge, and it relies on the use of a stable isotope-labeled internal standard.[5]

AFB1-d3 is a chemically identical version of AFB1 where three hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This substitution results in a predictable mass shift (an increase of 3 Daltons) that is easily resolved by a mass spectrometer, but it does not significantly alter the compound's physicochemical properties.[24]

The core principle of IDMS is to add a known quantity of the internal standard (AFB1-d3) to the unknown sample at the very beginning of the analytical workflow. From that point on, the unlabeled analyte (AFB1) and the labeled standard (AFB1-d3) are treated as a single entity. Any loss of analyte during sample extraction, cleanup, or derivatization will be accompanied by a proportional loss of the internal standard.[25] During the final LC-MS/MS analysis, the instrument measures the ratio of the signal from the native analyte to the signal from the labeled standard. Because the initial amount of the standard is known, this ratio allows for a highly accurate calculation of the native analyte's concentration, irrespective of sample loss or signal suppression.[26]

Why Deuterated Standards are Superior

The ideal internal standard should behave identically to the analyte in every step of the analysis.[5] AFB1-d3 comes remarkably close to this ideal for several reasons:

-

Co-elution: It has virtually the same chromatographic retention time as AFB1, ensuring that both compounds enter the mass spectrometer's ion source at the same time.

-

Identical Ionization Efficiency: Both AFB1 and AFB1-d3 experience the same degree of ionization suppression or enhancement caused by co-eluting matrix components. This is the most significant advantage, as matrix effects are a major source of error in quantitative mass spectrometry.[24]

-

Correction for Extraction Inefficiency: Since it is added at the start, it accurately reflects any analyte loss during complex sample preparation procedures.[6]

By compensating for these sources of variability, AFB1-d3 enables the robust, reproducible, and accurate quantification required for toxicological studies, regulatory monitoring, and clinical research.

Caption: Workflow for accurate AFB1 quantification using AFB1-d3 as an internal standard.

Section 4: Key Experimental Methodologies

Protocol: Quantification of Aflatoxin B1 in Maize Flour using LC-MS/MS with AFB1-d3 Internal Standard

This protocol describes a validated method for the determination of AFB1 in a complex food matrix. The causality for each step is explained to provide a self-validating system.

1. Materials and Reagents:

-

Aflatoxin B1 standard (certified concentration)

-

Aflatoxin B1-d3 internal standard (certified concentration)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Sodium Chloride (NaCl)

-

Immunoaffinity columns (IAC) specific for aflatoxins

-

Phosphate Buffered Saline (PBS)

2. Standard and Sample Preparation:

-

Causality: Preparing accurate standards is fundamental for calibration. The internal standard is added at the beginning to account for all subsequent variability.

-

Step 2.1: Prepare a stock solution of AFB1 and AFB1-d3 in methanol.

-

Step 2.2: Create a series of calibration standards by diluting the AFB1 stock solution. Spike each calibration standard and all unknown samples with a constant, known concentration of the AFB1-d3 internal standard solution.

-

Step 2.3: Weigh 25 g of the homogenized maize flour sample into a blender jar. Add 5 g of NaCl (to aid extraction and phase separation) and 100 mL of 80% methanol in water.[27]

-

Step 2.4: Blend at high speed for 3 minutes to extract the aflatoxins from the matrix.

-

Step 2.5: Filter the extract through fluted filter paper.

3. Sample Cleanup (Immunoaffinity Chromatography):

-

Causality: Complex matrices like maize contain many compounds that can interfere with MS detection. IAC provides highly specific cleanup by using antibodies that bind only to aflatoxins, removing interfering components.

-

Step 3.1: Dilute 10 mL of the filtered extract with 40 mL of PBS. This dilution is necessary to ensure the methanol concentration is low enough not to interfere with antibody binding in the IAC.

-

Step 3.2: Pass the diluted extract slowly through the immunoaffinity column. The antibodies will capture AFB1 and AFB1-d3.

-

Step 3.3: Wash the column with water to remove any remaining matrix components that did not bind.

-

Step 3.4: Elute the captured aflatoxins from the column using 2 mL of methanol. This step breaks the antibody-aflatoxin bond.

-

Step 3.5: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Causality: Liquid chromatography separates the analyte from other components before it enters the mass spectrometer, which provides selective and sensitive detection based on mass-to-charge ratios.

-

Step 4.1: Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Step 4.2: LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Step 4.3: Mobile Phase: A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid. Use a gradient elution.

-

Step 4.4: MS Detection: Electrospray ionization in positive mode (ESI+). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both AFB1 and AFB1-d3.

Protocol: In Vitro Cytotoxicity Assessment of Aflatoxin B1 using an MTT Assay

This assay determines the concentration of AFB1 that reduces the viability of a cell population by 50% (IC50), a key measure of cytotoxicity.

1. Cell Culture:

-

Causality: A relevant cell line is chosen to model the target organ. HepG2 cells (human hepatoma) are commonly used as they retain some metabolic capacity.

-

Step 1.1: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

-

Step 1.2: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

2. Toxin Exposure:

-

Causality: A dose-response curve is necessary to determine the IC50.

-

Step 2.1: Prepare serial dilutions of AFB1 in cell culture media.

-

Step 2.2: Remove the old media from the cells and replace it with media containing the different concentrations of AFB1. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve AFB1).

-

Step 2.3: Incubate the cells with AFB1 for a defined period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

Causality: The MTT assay measures metabolic activity, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Step 3.1: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Step 3.2: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Step 3.3: Read the absorbance of the purple solution on a microplate reader at ~570 nm.

4. Data Analysis:

-

Causality: Normalizing data to the control group allows for the calculation of relative cell viability.

-

Step 4.1: Calculate the percentage of cell viability for each AFB1 concentration relative to the vehicle control wells.

-

Step 4.2: Plot cell viability (%) versus AFB1 concentration (log scale) and use non-linear regression to calculate the IC50 value.

Section 5: Data Presentation

Table 1: Example LC-MS/MS Parameters for AFB1 and AFB1-d3 Analysis

| Parameter | Aflatoxin B1 (Analyte) | Aflatoxin B1-d3 (Internal Standard) | Rationale |

| Precursor Ion (m/z) | 313.1 | 316.1 | Selects the protonated parent molecule. The +3 Da shift for the IS is clearly visible. |

| Product Ion 1 (m/z) | 285.1 | 288.1 | Primary transition for quantification, representing the loss of a CO molecule. |

| Product Ion 2 (m/z) | 241.1 | 244.1 | Secondary transition for confirmation, ensuring identity and specificity. |

| Collision Energy (eV) | 25 | 25 | Optimized energy to achieve efficient and reproducible fragmentation of the precursor ion. |

| Dwell Time (ms) | 50 | 50 | Time spent acquiring data for each transition, balanced for sensitivity and chromatographic peak shape. |

Table 2: Example Cytotoxicity Data for AFB1 in HepG2 Cells (48h Exposure)

| AFB1 Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.250 | 100% |

| 0.1 | 1.188 | 95% |

| 1.0 | 0.975 | 78% |

| 5.0 | 0.638 | 51% |

| 10.0 | 0.350 | 28% |

| 50.0 | 0.113 | 9% |

| Calculated IC50 | ~4.9 µM |

Section 6: Conclusion

Aflatoxin B1 remains a formidable challenge to global food safety and public health due to its potent carcinogenic properties, which are rooted in its metabolic activation to a DNA-reactive epoxide. A thorough understanding of its mechanisms of action—from CYP450-mediated bioactivation to the formation of mutagenic DNA adducts and induction of cellular stress—is paramount for developing effective strategies for risk assessment and mitigation.

In this complex research landscape, the ability to accurately and reliably measure AFB1 levels in diverse and challenging matrices is non-negotiable. Aflatoxin B1-d3, through its application in isotope dilution mass spectrometry, provides the analytical bedrock for this research. By acting as a near-perfect internal standard, it allows scientists to overcome the inherent variabilities of sample preparation and instrumental analysis, ensuring that the data generated is of the highest integrity. This technical guide has outlined the core toxicological principles of AFB1 and provided robust, validated protocols that leverage the analytical power of AFB1-d3, equipping researchers with the knowledge and tools necessary to advance our understanding and control of this potent mycotoxin.

Section 7: References

-

The metabolism and biotransformation of AFB1: Key enzymes and pathways. Biochemical Pharmacology.

-

Aflatoxin B1. Wikipedia. [Link]

-

Efficient activation of aflatoxin B1 by cytochrome P450 2A13, an enzyme predominantly expressed in human respiratory tract. International Journal of Cancer. [Link]

-

Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. Chemical Research in Toxicology. [Link]

-

An overview of aflatoxin B1 biotransformation and aflatoxin M1 secretion in lactating dairy cows. Toxin Reviews. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor.

-

Interaction of Aflatoxin B1 with Cytochrome P450 2A5 and Its Mutants: Correlation with Metabolic Activation and Toxicity. Biochemistry. [Link]

-

Analytical Methods for Determination of Aflatoxin B 1 in Animal Feeds and Feedstuffs. Journal of Agricultural Science and Technology.

-

Identification of the principal aflatoxin B1-DNA adduct formed in vivo in rat liver. Proceedings of the National Academy of Sciences. [Link]

-

Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail. Poultry Science.

-

Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines. Carcinogenesis. [Link]

-

Key Role of Porcine Cytochrome P450 2A19 in the Bioactivation of Aflatoxin B1 in the Liver. Journal of Agricultural and Food Chemistry. [Link]

-

Aflatoxin B1 carcinogenesis and its relation to DNA adduct formation and adduct persistence in sensitive and resistant salmonid fish. Carcinogenesis. [Link]

-

Determination of Aflatoxin B1 in Food: ELISA & TLC Methods for Accurate Detection. Creative Proteomics.

-

Interaction of aflatoxin B1 with cytochrome P450 2A5 and its mutants: correlation with metabolic activation and toxicity. Biochemistry. [Link]

-

Research progress in toxicological effects and mechanism of aflatoxin B1 toxin. Journal of Animal Science and Biotechnology. [Link]

-

Aflatoxin B1-induced DNA damage and its repair. Journal of Nucleic Acids. [Link]

-

Aflatoxin B1-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention. Experimental and Therapeutic Medicine. [Link]

-

Aflatoxin B1: metabolism, toxicology, and its involvement in oxidative stress and cancer development. Journal of Food Science. [Link]

-

The major metabolic pathways of aflatoxin B1 (AFB1). ResearchGate. [Link]

-

Comparison of in vitro and in vivo biological activity of mycotoxins. Toxicon. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

Mycotoxin mechanisms of action and health impact: ' in vitro ' or ' in vivo ' tests, that is the question. ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Evaluating Methods for Aflatoxin B1 Monitoring in Selected Food Crops Within Decentralized Agricultural Systems. Toxins. [Link]

-

Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action. Toxins. [Link]

-

Aflatoxin B1: Mechanism, Oxidative Stress and Effects on Animal Health. Journal of Animal Biology and Veterinary Science. [Link]

-

In vivo versus in vitro mycotoxicity of selected mycotoxins. ResearchGate. [Link]

-

Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. International Journal of Molecular Sciences. [Link]

-

Toxicity of aflatoxin B1 towards the vitamin D receptor (VDR). Food and Chemical Toxicology. [Link]

-

Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. FSSAI.

-

In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation. Toxins. [Link]

-

Effect of mycotoxins aflatoxin B1 and T-2 toxin on the vitamin D3 metabolism and binding of its hormonal form 1,25-dihydroxyvitamin D3 in rats. ResearchGate. [Link]

-

A multidisciplinary approach disclosing unexplored Aflatoxin B1 roles in severe impairment of vitamin D mechanisms of action. Scientific Reports. [Link]

-

Toxicity of aflatoxin B1 towards the vitamin D receptor (VDR). Food and Chemical Toxicology. [Link]

-

Cellular Toxicity of the Mycotoxins: From In Vitro Testing to Single Cell Analysis. Toxins. [Link]

-

[Effect of mycotoxins aflatoxin B1 and T-2 toxin on the vitamin D3 metabolism and binding of its hormonal form 1,25-dihydroxyvitamin D3 in rats]. Voprosy Meditsinskoi Khimii. [Link]

-

Structure of Aflatoxin B1 (1), vitamin D3 (2),1,25-dihydroxyvitamin D3... ResearchGate. [Link]

-

The effect of aflatoxin B1 on the utilization of cholecalciferol by chicks. Poultry Science. [Link]

-

Toxicity of Aflatoxin B1 towards the Vitamin D Receptor (VDR). ResearchGate. [Link]

Sources

- 1. Aflatoxin B1: metabolism, toxicology, and its involvement in oxidative stress and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aflatoxin B1 - Wikipedia [en.wikipedia.org]

- 3. Aflatoxin B1-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jscholaronline.org [jscholaronline.org]

- 9. The metabolism and biotransformation of AFB1: Key enzymes and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient activation of aflatoxin B1 by cytochrome P450 2A13, an enzyme predominantly expressed in human respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of aflatoxin B1 biotransformation and aflatoxin M1 secretion in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Aflatoxin B1-induced DNA damage and its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Toxicity of aflatoxin B1 towards the vitamin D receptor (VDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A multidisciplinary approach disclosing unexplored Aflatoxin B1 roles in severe impairment of vitamin D mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. resolvemass.ca [resolvemass.ca]

- 25. texilajournal.com [texilajournal.com]

- 26. resolvemass.ca [resolvemass.ca]